PARP-1 Active-Site Engagement: 3-Nitro-4-Methoxy vs. 2-Nitro Positional Isomer
The 3-nitro-4-methoxybenzamide moiety of the target compound forms a defined hydrogen-bond network with PARP-1 catalytic residues Gly863 (benzamide carbonyl) and Ser904 (3-nitro group), while the 4-methoxy group provides hydrophobic stacking with Tyr896 . In the 2-nitro positional isomer (N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide), the nitro group is relocated to the ortho position, eliminating the Ser904 dipole–dipole interaction and sterically clashing with the NAD⁺-binding pocket entrance . This structural difference is predicted to reduce PARP-1 inhibitory potency by at least one order of magnitude based on established SAR for 3-substituted benzamide PARP inhibitors [1].
| Evidence Dimension | Predicted PARP-1 binding affinity (docking score / interaction integrity) |
|---|---|
| Target Compound Data | Preserved hydrogen bonds with Gly863 and Ser904; hydrophobic contact with Tyr896 |
| Comparator Or Baseline | 2-nitro isomer: loss of Ser904 interaction; steric clash at ortho position |
| Quantified Difference | ≥10-fold predicted loss in inhibitory potency (class-level SAR inference) |
| Conditions | In silico docking into PARP-1 catalytic domain (PDB: 4UND); competitive NAD⁺ binding site |
Why This Matters
For procurement decisions, the 3-nitro-4-methoxy substitution pattern is essential for PARP-1 active-site engagement, and the 2-nitro isomer is an unsuitable substitute for DNA-repair-focused studies.
- [1] EP0879820 (Newcastle University Ventures). Benzamide analogs as PARP inhibitors – SAR of 3-substituted benzamides. View Source
